Methyl 5-methyl-2,5-hexadienoate
Description
Methyl 5-methyl-2,5-hexadienoate is an α,β-unsaturated ester characterized by a conjugated diene system (2,5-hexadienoate backbone) and a methyl substituent at the 5-position. Its molecular formula is C₈H₁₂O₂, with a molecular weight of 140.18 g/mol.
Properties
CAS No. |
90461-76-0 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl 5-methylhexa-2,5-dienoate |
InChI |
InChI=1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h4,6H,1,5H2,2-3H3 |
InChI Key |
HXRKEIRKOSVLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,5-hexadienoic acid methyl ester typically involves the esterification of 5-Methyl-2,5-hexadienoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In industrial settings, the production of 5-Methyl-2,5-hexadienoic acid methyl ester may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reagents and stringent control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,5-hexadienoic acid methyl ester undergoes various chemical reactions, including:
Hydrogenation: Converts the double bonds to single bonds, forming hexanoic acid methyl ester.
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Hydrogenation: Palladium catalysts are commonly used for hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrogenation: Hexanoic acid methyl ester.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2,5-hexadienoic acid methyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 5-Methyl-2,5-hexadienoic acid methyl ester involves its interaction with various molecular targets, primarily through its ester functional group. It can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions . The pathways involved include nucleophilic acyl substitution and ester hydrolysis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and physicochemical properties of methyl 5-methyl-2,5-hexadienoate are influenced by its conjugated diene system and electron-withdrawing ester group. Below is a comparison with compounds featuring similar structural motifs:
Table 1: Structural and Functional Group Comparison
Key Observations:
- Electron Effects: The ester group in this compound activates the diene for cycloadditions but less so than the oxo groups in compound 16, which enhance electrophilicity .
- Steric Influence : The methyl group at C5 in the target compound may hinder regioselectivity in reactions compared to compound 16’s linear fluorocarbon chain.
- Solubility: Fluorinated compounds like compound 16 exhibit lipophilic behavior, whereas this compound is more polar due to the ester group.
Reactivity in Diels-Alder Reactions
Conjugated dienes are critical in Diels-Alder reactions. This compound’s reactivity is compared below with compound 16’s dihydropyrimidinyl moiety:
Table 2: Reactivity Comparison
Key Findings:
- Compound 16’s dihydropyrimidinyl moiety reacts faster due to electron-withdrawing oxo groups, whereas the ester group in the target compound reduces electron density, slowing reactivity.
- Steric effects from the C5 methyl group may lead to less predictable regioselectivity compared to compound 16’s rigid scaffold.
Thermal and Chemical Stability
Fluorinated compounds (e.g., compound 16) exhibit exceptional thermal stability due to strong C–F bonds. In contrast, this compound is prone to hydrolysis under acidic or basic conditions owing to its ester group.
Biological Activity
Methyl 5-methyl-2,5-hexadienoate, also known as methyl 5-methylhexa-2,5-dienoate, is an organic compound characterized by its unique conjugated diene system and an ester functional group. With a molecular formula of C₈H₁₄O₂ and a molecular weight of approximately 140.18 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The conjugated diene system allows the compound to participate in electron transfer reactions, which can modulate enzyme activity and receptor interactions. This modulation is crucial for understanding its therapeutic potential, particularly in anti-inflammatory and antimicrobial applications.
1. Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. Its mechanism likely involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
2. Antimicrobial Effects
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. The specific interaction with microbial enzymes can disrupt their metabolic processes, leading to reduced viability of the microorganisms.
3. Enzyme Interactions
This compound interacts with several enzymes, potentially influencing metabolic pathways. This interaction suggests that the compound could be utilized in drug design targeting specific enzyme systems involved in disease processes.
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl 2,4-hexadienoate | Lacks methyl group at the 5-position | Limited anti-inflammatory activity |
| Methyl 2,5-hexadienoate | Lacks conjugated diene system | Minimal enzyme interaction |
| Methyl 3-methylhexa-2,4-dienoate | Different methyl group positioning | Varying antimicrobial effects |
This compound stands out due to its specific structural features that enhance its reactivity and biological activity compared to these similar compounds.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Anti-inflammatory Effects : A recent study demonstrated that this compound significantly reduces inflammation markers in vitro when tested on human cell lines exposed to inflammatory stimuli. The results indicated a dose-dependent reduction in cytokine levels.
- Antimicrobial Activity Assessment : Another study evaluated the antimicrobial properties against common bacterial strains such as E. coli and Staphylococcus aureus. The findings revealed that this compound exhibited notable inhibitory effects on bacterial growth at concentrations as low as 100 µg/mL.
- Enzyme Interaction Study : Research focused on the interaction between this compound and cyclooxygenase (COX) enzymes showed that it could inhibit COX activity effectively, suggesting potential applications in pain management and inflammation control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
